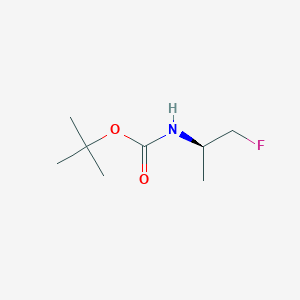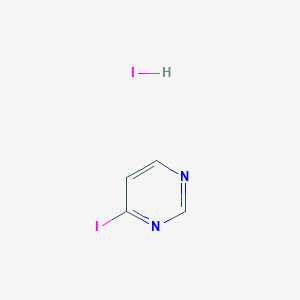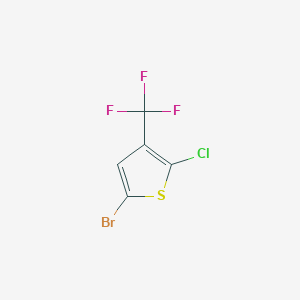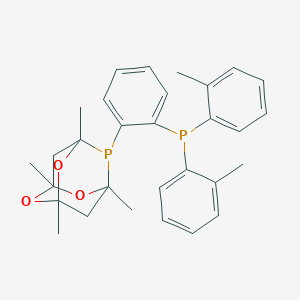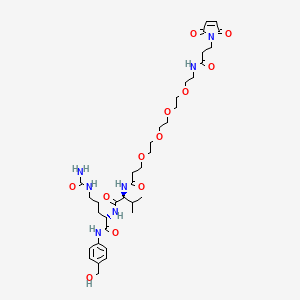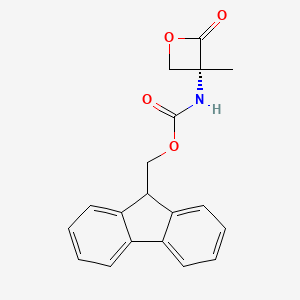
Fmoc-alpha-Me-D-Ser-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-Me-D-Ser-lactone typically involves the protection of the amino group using the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . The Fmoc group is used as a temporary protecting group for the N-terminus of the peptide chain, which is assembled step by step on an insoluble resin support .
化学反应分析
Types of Reactions: Fmoc-alpha-Me-D-Ser-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Chemistry: Fmoc-alpha-Me-D-Ser-lactone is widely used in peptide synthesis as a building block for creating complex peptides and proteins . It is also used in the development of new synthetic methodologies and the study of peptide-based materials .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions . It is also employed in the design of peptide-based inhibitors and activators .
Medicine: The compound has applications in medicinal chemistry, where it is used to develop peptide-based drugs and therapeutic agents . It is also used in the study of disease mechanisms and the development of diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and biocompatible hydrogels . It is also employed in the development of new materials for drug delivery and tissue engineering .
作用机制
The mechanism of action of Fmoc-alpha-Me-D-Ser-lactone involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amino group of the peptide chain during synthesis and is removed by base treatment, typically using piperidine . The removal of the Fmoc group allows for the sequential addition of amino acids to the growing peptide chain .
相似化合物的比较
- Fmoc-alpha-Me-L-Ser-lactone
- Fmoc-alpha-Me-D-Ala-lactone
- Fmoc-alpha-Me-D-Thr-lactone
Comparison: Fmoc-alpha-Me-D-Ser-lactone is unique due to its specific stereochemistry and functional groups . Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable tool in peptide synthesis . The presence of the Fmoc group provides efficient protection and deprotection during synthesis, which is a significant advantage over other protecting groups .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-3-methyl-2-oxooxetan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(11-24-17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,22)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBOCHIWURUNHG-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
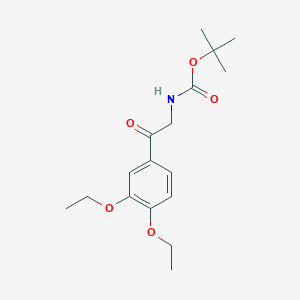
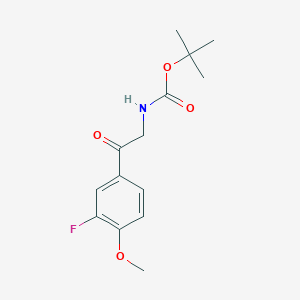
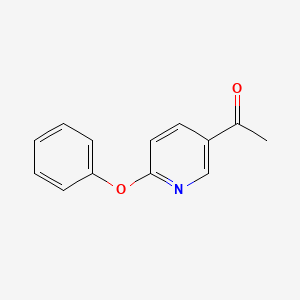

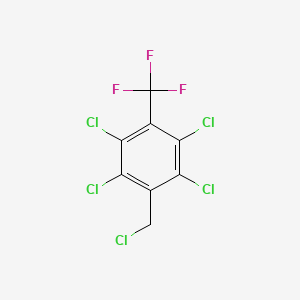
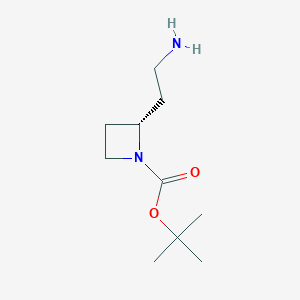
![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)
